molecular formula C17H18 B11943763 2-Methyl(2.2)paracyclophane CAS No. 24262-07-5

2-Methyl(2.2)paracyclophane

Cat. No.: B11943763
CAS No.: 24262-07-5
M. Wt: 222.32 g/mol
InChI Key: PCWILLLONPHNNY-UHFFFAOYSA-N
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Description

2-Methyl(2.2)paracyclophane is a derivative of the well-known [2.2]paracyclophane, a cyclophane that consists of two benzene rings connected by two ethylene bridges. This compound is characterized by the presence of a methyl group attached to one of the benzene rings. The unique structure of this compound imparts interesting chemical and physical properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl(2.2)paracyclophane typically involves the pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . The process involves heating para-xylene to high temperatures, causing it to decompose and form the desired cyclophane structure. The addition of a methyl group can be achieved through various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled pyrolysis of para-xylene in specialized reactors, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl(2.2)paracyclophane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like aluminum chloride (for Friedel-Crafts alkylation) and nitric acid (for nitration) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl(2.2)paracyclophane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl(2.2)paracyclophane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s planar chiral structure allows it to engage in specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    [2.2]Paracyclophane: The parent compound without the methyl group.

    4-Methyl(2.2)paracyclophane: Another methylated derivative with the methyl group in a different position.

    [3.3]Paracyclophane: A larger cyclophane with three carbon bridges.

Uniqueness

2-Methyl(2.2)paracyclophane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclophanes and allows for unique applications in various fields of research .

Properties

CAS No.

24262-07-5

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

5-methyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C17H18/c1-13-12-16-7-6-14-2-4-15(5-3-14)8-10-17(13)11-9-16/h2-5,9,11-12H,6-8,10H2,1H3

InChI Key

PCWILLLONPHNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3

Origin of Product

United States

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